molecular formula C20H24N2O4 B14814258 N'-[(4-tert-butylphenoxy)acetyl]-4-methoxybenzohydrazide

N'-[(4-tert-butylphenoxy)acetyl]-4-methoxybenzohydrazide

Cat. No.: B14814258
M. Wt: 356.4 g/mol
InChI Key: RRXIWXZCLHETNM-UHFFFAOYSA-N
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Description

N’-[(4-tert-butylphenoxy)acetyl]-4-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a tert-butylphenoxy group, an acetyl group, and a methoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-tert-butylphenoxy)acetyl]-4-methoxybenzohydrazide typically involves the reaction of 4-tert-butylphenoxyacetic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-tert-butylphenoxy)acetyl]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-[(4-tert-butylphenoxy)acetyl]-4-methoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(4-tert-butylphenoxy)acetyl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenoxyacetic acid
  • 4-tert-Butylphenoxyacetyl chloride
  • 4-tert-Butylphenylacetic acid

Uniqueness

N’-[(4-tert-butylphenoxy)acetyl]-4-methoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N'-[2-(4-tert-butylphenoxy)acetyl]-4-methoxybenzohydrazide

InChI

InChI=1S/C20H24N2O4/c1-20(2,3)15-7-11-17(12-8-15)26-13-18(23)21-22-19(24)14-5-9-16(25-4)10-6-14/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

RRXIWXZCLHETNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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